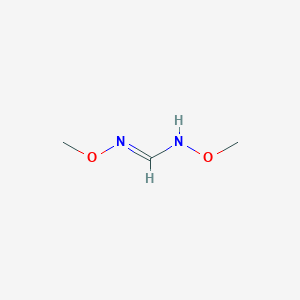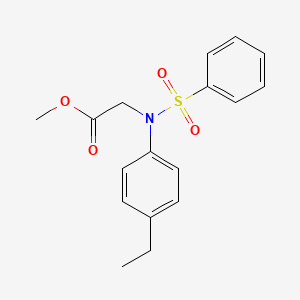
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DPA is a selective dopamine D3 receptor antagonist that has been studied for its effects on the central nervous system, particularly in the treatment of addiction and other psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Analgesic, and Anti-inflammatory Activities
- A study synthesized a similar compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, and evaluated its in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. It demonstrated significant DPPH radical scavenging activity, analgesic, and anti-inflammatory effects (Nayak et al., 2014).
Anticonvulsant Activity
- Research on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives found them effective as anticonvulsants in animal models of epilepsy. Several molecules also showed activity in the 6-Hz screen, which models human partial and therapy-resistant epilepsy (Kamiński et al., 2015).
Antimicrobial and Anticholinesterase Activities
- New derivatives of this compound were synthesized and evaluated for their antimicrobial and anticholinesterase activities. Although the acetylcholinesterase inhibitory activities were weak, significant antifungal activity was observed, especially against Candida parapsilosis (Yurttaş et al., 2015).
PET Imaging Agent
- A study on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involved a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, highlighting its potential application in neuroimaging (Dollé et al., 2008).
Antitumor Activity
- A study synthesized new derivatives with a 2-(4-aminophenyl)benzothiazole structure and screened them for antitumor activity against various human tumor cell lines. Some compounds exhibited considerable anticancer activity (Yurttaş et al., 2015).
Molecular Structure Studies
- The molecular structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were investigated, revealing various intermolecular interactions and generating 3-D arrays (Boechat et al., 2011).
Cholinesterase Inhibition
- A study on new synthetic 1,2,4-triazole derivatives demonstrated their moderate to good activities against acetylcholinesterase and butyrylcholinestrase, suggesting potential therapeutic applications (Riaz et al., 2020).
Antiplasmodial Properties
- Research on N-(3-Trifluoroacetyl-indol-7-yl) Acetamides revealed their potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. This study highlights its application in antimalarial research (Mphahlele et al., 2017).
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-16-7-6-14(12-17(16)20)21-18(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGGKNPWQWJMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


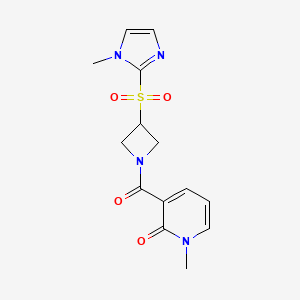
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2781205.png)
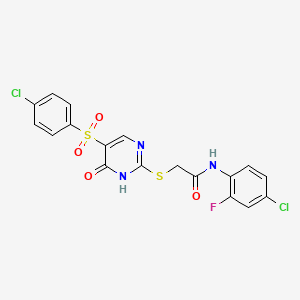
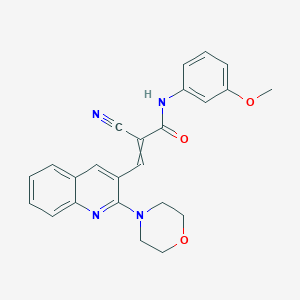

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)

![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)
